molecular formula C12H13BrN2O3 B1612787 N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE CAS No. 453562-67-9

N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE

Cat. No.: B1612787
CAS No.: 453562-67-9
M. Wt: 313.15 g/mol
InChI Key: GLWYFCULLRBLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE is a synthetic organic compound that features both bromine and nitro functional groups on a phenyl ring, along with an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE typically involves the following steps:

    Bromination: The bromination of the nitrophenyl compound can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The final step involves the formation of the acetamide group through a reaction with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst or under specific conditions.

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the methylallyl group or other parts of the molecule.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution: Sodium iodide, copper(I) iodide, potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of oxidized products depending on the specific conditions.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like nitro and bromine could influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-BROMO-5-NITROPHENYL)ACETAMIDE: Lacks the methylallyl group, which might affect its reactivity and applications.

    N-(2-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE: Lacks the bromine atom, potentially altering its chemical properties.

    N-(2-BROMO-5-NITROPHENYL)-N-ALLYLACETAMIDE: Similar structure but with an allyl group instead of a methylallyl group.

Uniqueness

N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE is unique due to the combination of functional groups it possesses, which can influence its chemical reactivity and potential applications. The presence of both bromine and nitro groups on the phenyl ring, along with the methylallyl group, provides a distinct set of properties that can be exploited in various scientific and industrial contexts.

Properties

IUPAC Name

N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-8(2)7-14(9(3)16)12-6-10(15(17)18)4-5-11(12)13/h4-6H,1,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWYFCULLRBLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN(C1=C(C=CC(=C1)[N+](=O)[O-])Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620821
Record name N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453562-67-9
Record name N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 2 g NaH (95% powder) in anhydrous DMF (100 mL) was cooled to −78° C., N-(2-bromo-5-nitrophenyl)acetamide (7 g, Step A) in dry DMF (50 mL) was added to the mixture under N2 atmosphere. After the mixture was warmed to 0° C., 3-bromo-2-methylpropene (7.3 g in 20 dry DMF) was added to the mixture. The mixture was stirred at RT overnight. Next morning, the mixture was poured into a container of ice and extracted between saturated NaHCO3 solution and EtOAc. The resulting organic layer was dried over MgSO4, filtered and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel with 7:2 hexane:EtOAc to afford the title compound as a yellow gum. MS: 314 (M+1). Calc'd. for C12H13BrN2O2—313.15.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

At 25° C., a solution of 3-bromo-2-methylpropene (3.4 g, 55.6 mmol) in anhydrous DMF (30 mL) was added dropwise to a solution of N-(2-bromo-5-nitrophenyl)acetamide (3.6 g, 13.9 mmol) and potassium carbonate (3.9 g, 27.8 mmol) in anhydrous DMF (50 mL). The reaction mixture was stirred at 25° C. overnight. The reaction mixture was then filtered and the filtrate was treated with sat. Na2CO3 solution. The organic layer was separated and the aqueous layer was extracted with EtOAc. The combined organic extracts were washed with water and brine, dried over MgSO4, filtered and concentrated under vacuum to provide N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide as a golden solid (3.1 g, 85%). ESI-MS 313 m/z (MH+).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of 1.34 g of sodium hydride in 10 mL of dimethylformamide under argon is added dropwise, at 0° C., a solution of 5.8 g of N-(2-bromo-5-nitrophenyl)acetamide obtained in stage c) below in 90 mL of dimethylformamide and the reaction medium is stirred at this temperature for 1 hour. 3.3 mL of 3-chloro-2-methylprop-1-ene are then added and the mixture is then heated at 60° C. for 2 hours. After cooling to room temperature, the mixture is diluted with one litre of water and extracted with four times 80 mL of ethyl acetate. The combined organic phases are washed with three times 50 mL of saturated aqueous sodium chloride solution, dried over magnesium sulphate, filtered and concentrated under reduced pressure. The residue is purified by chromatography on a column of silica, eluting with a mixture of heptane and ethyl acetate (80/20 by volume) to give 5.2 g of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide in the form of a yellow solid, the characteristics of which are as follows:
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE
Reactant of Route 4
N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE
Reactant of Route 6
N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.